molecular formula C5H13BrN2S B6596918 2-(tert-Butyl)isothiouronium Bromide CAS No. 53243-22-4

2-(tert-Butyl)isothiouronium Bromide

Cat. No.: B6596918
CAS No.: 53243-22-4
M. Wt: 213.14 g/mol
InChI Key: BBWUSHHSRURPEP-UHFFFAOYSA-N
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Description

2-(tert-Butyl)isothiouronium Bromide is a chemical compound with the molecular formula C5H13BrN2S. It is an odorless solid used primarily as a reagent to introduce the tert-butylthio group into various substrates. This compound is known for its high efficiency and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry .

Preparation Methods

Chemical Reactions Analysis

2-(tert-Butyl)isothiouronium Bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, hydrobromic acid, and various bases. The major products formed from these reactions are tert-butyl aryl sulfides and thiols .

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)isothiouronium Bromide involves the formation of a thiolate intermediate, which then reacts with various substrates to form the desired products. The molecular targets and pathways involved in these reactions include the activation of aryl halides and the formation of C-S bonds through palladium-catalyzed cross-coupling reactions .

Comparison with Similar Compounds

Similar compounds to 2-(tert-Butyl)isothiouronium Bromide include:

  • S-ethylisothiouronium Bromide
  • S-methylisothiouronium Bromide
  • S-propylisothiouronium Bromide

Compared to these compounds, this compound is unique due to its higher efficiency and selectivity in introducing tert-butylthio groups. Its odorless nature also makes it more user-friendly in laboratory settings .

Properties

CAS No.

53243-22-4

Molecular Formula

C5H13BrN2S

Molecular Weight

213.14 g/mol

IUPAC Name

[amino(tert-butylsulfanyl)methylidene]azanium;bromide

InChI

InChI=1S/C5H12N2S.BrH/c1-5(2,3)8-4(6)7;/h1-3H3,(H3,6,7);1H

InChI Key

BBWUSHHSRURPEP-UHFFFAOYSA-N

SMILES

CC(C)(C)SC(=N)N.Br

Canonical SMILES

CC(C)(C)SC(=[NH2+])N.[Br-]

Origin of Product

United States

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